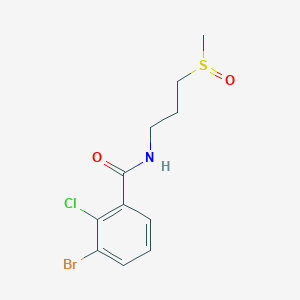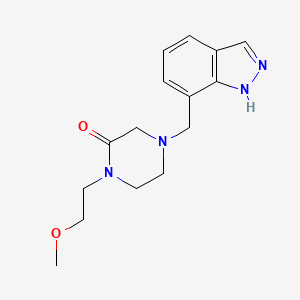![molecular formula C17H24N4O B7647441 4-[cyano(phenyl)methyl]-N,N-diethylpiperazine-1-carboxamide](/img/structure/B7647441.png)
4-[cyano(phenyl)methyl]-N,N-diethylpiperazine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[cyano(phenyl)methyl]-N,N-diethylpiperazine-1-carboxamide, also known as CP 55940, is a synthetic cannabinoid compound that has been extensively studied for its potential medical applications. This compound has been shown to have a high affinity for the CB1 and CB2 cannabinoid receptors, which are found in the central nervous system and immune system, respectively.
作用机制
4-[cyano(phenyl)methyl]-N,N-diethylpiperazine-1-carboxamide 55940 acts as a potent agonist at the CB1 and CB2 cannabinoid receptors. This activation leads to a wide range of physiological effects, including analgesia, anti-inflammatory effects, and immune modulation. This compound 55940 has also been shown to have effects on other neurotransmitter systems, including the serotonin and dopamine systems.
Biochemical and Physiological Effects:
This compound 55940 has been shown to have a wide range of biochemical and physiological effects. It has been shown to have potent analgesic effects, making it a potential treatment for chronic pain. It has also been shown to have anti-inflammatory effects, which could make it a potential treatment for conditions such as multiple sclerosis and rheumatoid arthritis. This compound 55940 has also been shown to have immunomodulatory effects, which could make it a potential treatment for autoimmune diseases.
实验室实验的优点和局限性
One advantage of using 4-[cyano(phenyl)methyl]-N,N-diethylpiperazine-1-carboxamide 55940 in lab experiments is its potency and selectivity for the CB1 and CB2 cannabinoid receptors. This allows researchers to study the effects of cannabinoid receptor activation in a more specific and controlled manner. One limitation of using this compound 55940 in lab experiments is its potential for off-target effects on other neurotransmitter systems. This could make it difficult to interpret the results of experiments using this compound 55940.
未来方向
There are many potential future directions for research on 4-[cyano(phenyl)methyl]-N,N-diethylpiperazine-1-carboxamide 55940. One area of research could focus on the use of this compound 55940 in the treatment of chronic pain. Another area of research could focus on the use of this compound 55940 in the treatment of autoimmune diseases. Additionally, further research could be done to better understand the mechanism of action of this compound 55940 and its effects on other neurotransmitter systems. Finally, research could be done to develop new synthetic cannabinoids with improved selectivity and potency for the CB1 and CB2 cannabinoid receptors.
合成方法
4-[cyano(phenyl)methyl]-N,N-diethylpiperazine-1-carboxamide 55940 can be synthesized using a multi-step process that begins with the reaction of piperazine with 4-chlorobenzyl cyanide. This reaction produces 4-(4-chlorobenzyl)piperazine, which can be further reacted with diethylamine and phosgene to produce this compound 55940. This synthesis method has been well-established in the literature and has been used to produce this compound 55940 for research purposes.
科学研究应用
4-[cyano(phenyl)methyl]-N,N-diethylpiperazine-1-carboxamide 55940 has been extensively studied for its potential medical applications. It has been shown to have a high affinity for the CB1 and CB2 cannabinoid receptors, which are involved in a wide range of physiological processes including pain sensation, inflammation, and immune response. This compound 55940 has been studied for its potential use in the treatment of chronic pain, multiple sclerosis, and cancer.
属性
IUPAC Name |
4-[cyano(phenyl)methyl]-N,N-diethylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O/c1-3-19(4-2)17(22)21-12-10-20(11-13-21)16(14-18)15-8-6-5-7-9-15/h5-9,16H,3-4,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBGAZVNMFAUMNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)N1CCN(CC1)C(C#N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-ethyl-1-[(2-prop-2-ynoxyphenyl)methyl]pyrrolidine-3-sulfonamide](/img/structure/B7647362.png)



![3-bromo-2-chloro-N-[(4-hydroxyoxan-4-yl)methyl]benzamide](/img/structure/B7647399.png)
![1-(2-Methoxyethyl)-4-[(1-methyl-3-phenylpyrazol-4-yl)methyl]piperazin-2-one](/img/structure/B7647408.png)
![1-(2-Methoxyethyl)-4-[(3-methyl-1-phenylpyrazol-4-yl)methyl]piperazin-2-one](/img/structure/B7647412.png)
![2-(1-Methylpyrazol-4-yl)-4-[(5-phenoxyfuran-2-yl)methyl]morpholine](/img/structure/B7647425.png)

![1-[2-(Oxan-2-yl)ethyl]-3-[2-oxo-1-(2,2,2-trifluoroethyl)pyridin-3-yl]urea](/img/structure/B7647432.png)

![7-[(5-Phenoxyfuran-2-yl)methyl]-1,2,5,6,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one](/img/structure/B7647438.png)
![4-[1-[(5-Phenoxyfuran-2-yl)methyl]piperidin-2-yl]pyrrolidin-2-one](/img/structure/B7647442.png)
![3-[(2,6-difluorophenyl)methylsulfinylmethyl]-N,N-dimethyl-1,2,4-thiadiazol-5-amine](/img/structure/B7647446.png)